6-chloro-N-(3,4-dimethoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(3,4-dimethoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4-dimethoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds . One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,4-dimethoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
6-chloro-N-(3,4-dimethoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in treating tuberculosis and other infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dimethoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins, leading to its therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its potent activity against multidrug-resistant tuberculosis.
6-chloro-1-ethylimidazo[1,5-a]pyridine: Studied for its potential in various therapeutic applications.
Uniqueness
6-chloro-N-(3,4-dimethoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties . The presence of the 3,4-dimethoxybenzyl group enhances its potential as a therapeutic agent by improving its pharmacokinetic properties .
Properties
Molecular Formula |
C17H16ClN3O3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-14-5-3-11(7-15(14)24-2)8-19-17(22)13-10-21-9-12(18)4-6-16(21)20-13/h3-7,9-10H,8H2,1-2H3,(H,19,22) |
InChI Key |
WFPBKYAKTPNBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CN3C=C(C=CC3=N2)Cl)OC |
Origin of Product |
United States |
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